Odor Threshold: Theaspirane vs. Vitispirane
Theaspirane has a significantly lower odor detection threshold than the structurally related spiroether Vitispirane, making it a more potent and diffusive aroma chemical. The odor threshold of Theaspirane is approximately 10–50 ppb in water [1], whereas Vitispirane has a reported odor threshold of 800 μg/kg in wine [2]. This difference in potency is a critical factor in formulation cost and efficacy.
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | Approximately 10–50 ppb in water |
| Comparator Or Baseline | Vitispirane: 800 μg/kg in wine |
| Quantified Difference | Theaspirane is at least 8,000–80,000 times more potent (using 1 μg/kg = 1 ppb for water equivalence). |
| Conditions | Theaspirane threshold determined in water; Vitispirane threshold determined in a wine matrix. |
Why This Matters
The significantly lower odor threshold of Theaspirane translates directly to lower usage levels and cost-in-use for achieving a desired aroma intensity, providing a clear economic and performance advantage over Vitispirane in applications requiring a potent, tea-like, woody-fruity note.
- [1] Flavorist. Important Synthetic Flavor Chemists - Part 11. Odor Threshold: Low; highly diffusive in tea and berry profiles. Approx. 10-50 ppb in water. View Source
- [2] Food Chemistry. The odor threshold of vitispirane is relatively high (800 μg/kg, wine). View Source
